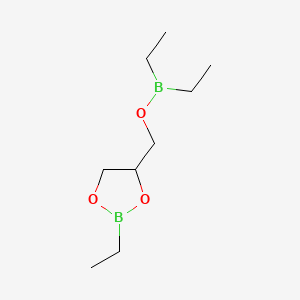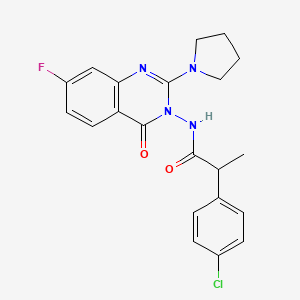
4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol is a heterocyclic compound that contains a pyridine ring substituted with a pyrrolidine group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts like palladium on carbon.
Substitution: The pyrrolidine group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products Formed
Oxidation: 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid
Reduction: 4-Methyl-6-(1-pyrrolidinyl)-3-piperidinemethanol
Substitution: Various substituted pyridinemethanol derivatives
Scientific Research Applications
4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The pyrrolidine group can interact with receptors or enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-pyridinemethanol: Lacks the pyrrolidine group, resulting in different chemical properties and biological activities.
6-(1-Pyrrolidinyl)-3-pyridinemethanol:
4-Methyl-6-(1-pyrrolidinyl)-2-pyridinemethanol: Substitution at a different position on the pyridine ring, leading to variations in its chemical behavior.
Uniqueness
4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c1-9-6-11(12-7-10(9)8-14)13-4-2-3-5-13/h6-7,14H,2-5,8H2,1H3 |
InChI Key |
KGDWGEOQMCSTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CO)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


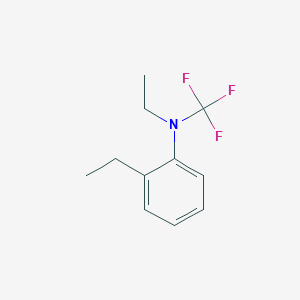
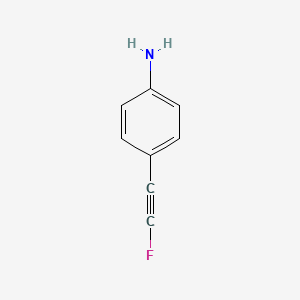
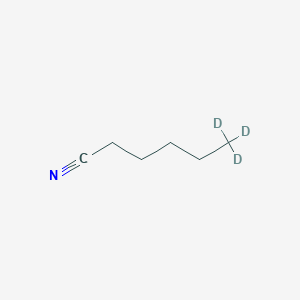
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
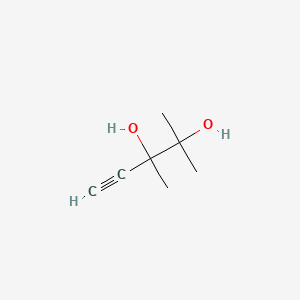
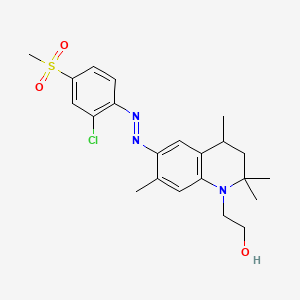
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
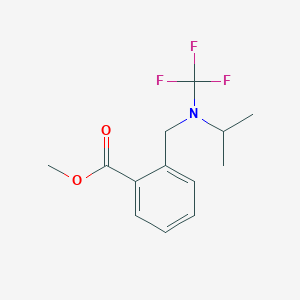
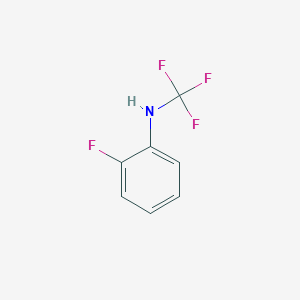
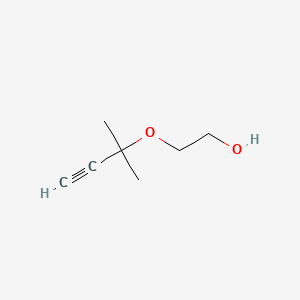
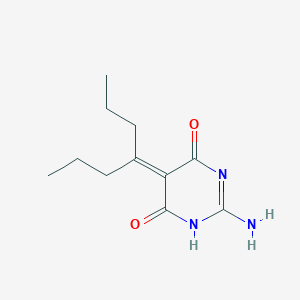
![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
